1-(5-chloropyridin-2-yl)-3-(4-methoxyphenyl)urea
Overview
Description
1-(5-chloropyridin-2-yl)-3-(4-methoxyphenyl)urea is a chemical compound that belongs to the class of ureas It features a pyridine ring substituted with a chlorine atom at the 5-position and a methoxyphenyl group at the 3-position
Preparation Methods
The synthesis of 1-(5-chloropyridin-2-yl)-3-(4-methoxyphenyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 5-chloropyridin-2-amine with 4-methoxyphenyl isocyanate under suitable conditions. The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(5-chloropyridin-2-yl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction often requires a catalyst like palladium and a base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
1-(5-chloropyridin-2-yl)-3-(4-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to bind to specific biological targets makes it useful in biochemical assays.
Medicine: Research has explored its potential as a therapeutic agent. It may exhibit pharmacological activities such as anti-inflammatory or anticancer properties, although further studies are needed to confirm these effects.
Industry: In industrial applications, it can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloropyridin-2-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may target enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-(5-chloropyridin-2-yl)-3-(4-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(5-chloropyridin-2-yl)-3-phenylurea: This compound lacks the methoxy group on the phenyl ring, which may affect its reactivity and biological activity.
1-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)urea: The substitution of chlorine with bromine can influence the compound’s chemical properties and reactivity.
1-(5-chloropyridin-2-yl)-3-(4-hydroxyphenyl)urea: The presence of a hydroxy group instead of a methoxy group can alter the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(4-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-11-5-3-10(4-6-11)16-13(18)17-12-7-2-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANSEDQBGJLTAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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